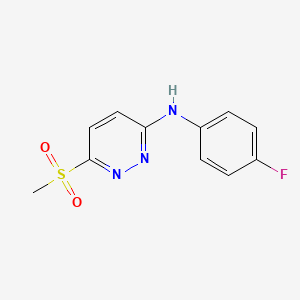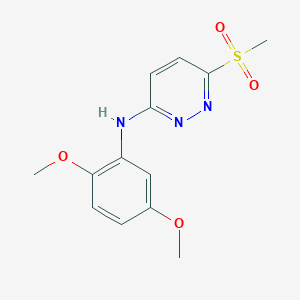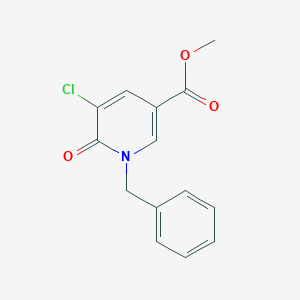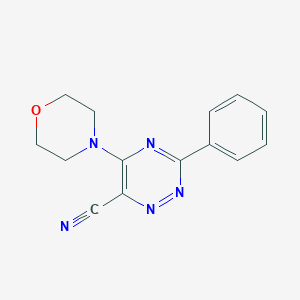![molecular formula C18H16N4O4 B3135266 ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate CAS No. 400088-15-5](/img/structure/B3135266.png)
ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate
描述
Ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate is an organic compound with a complex structure that integrates multiple functional groups, including ester, cyano, and dioxo groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate generally involves multi-step organic synthesis. One common synthetic route starts with the preparation of the indole core, which is then modified through a series of reactions to introduce the cyano, ester, and dioxo groups. Typical reactions involved might include cyclization, nitrile formation, esterification, and oxidation under controlled conditions.
Industrial Production Methods
Industrial production of this compound could involve large-scale synthesis methods with optimization for yield, purity, and cost-effectiveness. The use of automated reactors, continuous flow synthesis, and advanced purification techniques like crystallization or chromatography are common practices in industrial settings.
化学反应分析
Types of Reactions It Undergoes
Ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate can participate in various chemical reactions, including:
Oxidation: : The dioxo groups can undergo further oxidation.
Reduction: : The cyano group can be reduced to amine under specific conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the indole ring or other active sites.
Common Reagents and Conditions Used in These Reactions
Reactions involving this compound typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products Formed from These Reactions
The major products depend on the type of reaction and the conditions applied. For example, reduction of the cyano group might yield an amine, while substitution reactions can yield derivatives with new functional groups introduced at specific positions.
科学研究应用
Ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Used in the development of novel materials, such as organic semiconductors or light-emitting diodes.
作用机制
The mechanism of action for ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate largely depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The cyano and dioxo groups play crucial roles in these interactions by forming hydrogen bonds or undergoing chemical transformations.
相似化合物的比较
Ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-(4-cyano-2-oxo-1,2-dihydroquinolin-3-yl)acrylate
Ethyl 2-(5-cyano-3-methyl-1H-indol-2-yl)acetate
Ethyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate
These compounds share structural similarities but differ in specific functional groups, which can result in distinct chemical properties and applications
属性
IUPAC Name |
ethyl 3-(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-4-26-17(24)15-14(12-7-5-6-8-13(12)20(15)2)22-10-11(9-19)16(23)21(3)18(22)25/h5-8,10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAPSISYZKCSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)N3C=C(C(=O)N(C3=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-(2,6-dichlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-5-pyrimidinyl]-4-isoxazolecarboxylate](/img/structure/B3135192.png)



![1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3135228.png)
![6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid](/img/structure/B3135234.png)
![N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135248.png)
![2-[(methoxyimino)methyl]-N~1~-methyl-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B3135253.png)
![8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B3135254.png)
![3-[[1-Methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B3135271.png)

![6-Methyl-5-[5-(1,2-propadienylsulfanyl)-1,3,4-oxadiazol-2-yl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3135282.png)
